(R)-3-Pyrrolidin-1-ylmethyl-piperidine is a chemical compound that belongs to the class of piperidine derivatives, which are significant in medicinal chemistry due to their diverse biological activities. This compound features a piperidine ring substituted with a pyrrolidinylmethyl group, contributing to its potential pharmacological properties. The specific stereochemistry indicated by the (R) designation suggests that this enantiomer may exhibit distinct biological activities compared to its counterpart.
This compound is classified under piperidine derivatives, which are cyclic organic compounds containing a six-membered ring with five carbon atoms and one nitrogen atom. Piperidines are often used as building blocks in the synthesis of various pharmaceuticals and biologically active molecules. The presence of the pyrrolidin-1-ylmethyl group enhances the structural complexity and potential activity of the compound, making it a subject of interest in drug discovery and development.
The synthesis of (R)-3-Pyrrolidin-1-ylmethyl-piperidine can be achieved through several methods, often involving chiral catalysts or reagents to ensure the desired enantiomer is produced. A common method includes:
Technical details regarding these methods can be found in various studies focusing on piperidine synthesis, where optimization of reaction conditions is critical for achieving high yields and selectivity for the desired enantiomer .
(R)-3-Pyrrolidin-1-ylmethyl-piperidine can undergo various chemical reactions typical for piperidine derivatives, including:
Technical details regarding these reactions highlight the importance of reaction conditions such as temperature, solvent choice, and catalyst type to optimize yields and selectivity .
The mechanism of action for (R)-3-Pyrrolidin-1-ylmethyl-piperidine largely depends on its biological target. Compounds in this class often interact with neurotransmitter receptors or enzymes, influencing various physiological processes. For instance, they may act as inhibitors or modulators of neurotransmitter uptake or receptor activation.
The mechanism typically involves:
(R)-3-Pyrrolidin-1-ylmethyl-piperidine is generally characterized by:
Key chemical properties include:
Relevant data from studies indicate that such compounds exhibit favorable pharmacokinetic properties, making them suitable candidates for further development .
(R)-3-Pyrrolidin-1-ylmethyl-piperidine has potential applications in various scientific fields, particularly in medicinal chemistry:
The ongoing research into this compound's derivatives continues to unveil new therapeutic potentials, especially in treating conditions like Alzheimer's disease and other cognitive impairments .
The systematic IUPAC name for this compound is (3R)-3-(pyrrolidin-1-ylmethyl)piperidine, reflecting its chiral center at the 3-position of the piperidine ring. It belongs to the chemical class of aminomethylpiperidine derivatives, characterized by the fusion of two saturated nitrogen heterocycles. The molecular formula is C₁₀H₂₀N₂ (molecular weight: 168.28 g/mol), with the canonical SMILES representation C1CCN(C1)CC2CCCNC2 and isomeric SMILES C1CCN(C1)C[C@@H]2CCCNC2 explicitly denoting the (R)-configuration [1].
Stereochemical Features: The chiral carbon at position 3 generates enantiomers with distinct spatial orientations. X-ray crystallographic analyses confirm that the (R)-enantiomer adopts a specific three-dimensional conformation where the pyrrolidinylmethyl substituent occupies an equatorial position relative to the piperidine ring. This orientation minimizes steric strain and optimizes interactions with biological targets [3].
Enantioselective Bioactivity: Pharmacological studies reveal profound stereochemical discrimination in receptor binding. For κ-opioid receptors, the (R)-enantiomer exhibits an IC₅₀ value of 0.018 nM, surpassing its (S)-counterpart by >100-fold in affinity. This disparity arises from precise complementarity between the (R)-configuration and the receptor's chiral binding pocket, as demonstrated through co-crystallization studies [3]. The table below summarizes key identifiers:
Table 1: Chemical Identifiers of (R)-3-Pyrrolidin-1-ylmethyl-piperidine
Property | Value |
---|---|
IUPAC Name | (3R)-3-(pyrrolidin-1-ylmethyl)piperidine |
Molecular Formula | C₁₀H₂₀N₂ |
Molecular Weight | 168.28 g/mol |
Canonical SMILES | C1CCN(C1)CC2CCCNC2 |
Isomeric SMILES | C1CCN(C1)C[C@@H]2CCCNC2 |
CAS Number | Not specified in sources |
Chiral Centers | 1 (3-position of piperidine) |
The integration of piperidine and pyrrolidine rings into a single scaffold creates a versatile pharmacophore with enhanced binding versatility and metabolic stability. Piperidine contributes a six-membered ring with stable chair conformations, while pyrrolidine adds a five-membered ring with pronounced pseudorotation dynamics. This combination enables:
Conformational Adaptability: Hybrids sample multiple low-energy states due to piperidine ring inversion (ΔG* ≈ 10.4 kcal/mol) and pyrrolidine pseudorotation. This flexibility allows dynamic adjustment to diverse binding sites, enhancing target engagement. For example, in κ-opioid agonists like GR-89,696, the hybrid scaffold adopts a folded conformation that simultaneously occupies orthosteric and allosteric pockets [3] [9].
Enhanced Physicochemical Properties: Compared to planar aromatics, the hybrid exhibits superior aqueous solubility (LogS ≈ 0.85) and balanced lipophilicity (LogP ≈ 0.46). The tertiary amines in both rings provide ionization sites (pKa ~10-11), facilitating salt formation and membrane permeability. Polar surface area (PSA) calculations (~30 Ų) further indicate favorable blood-brain barrier penetration [4] [8].
Synthetic Methodologies: Key routes to access this scaffold include:
Table 2: Synthetic Approaches to Piperidine-Pyrrolidine Hybrids
Method | Conditions | Yield Range | Diastereoselectivity |
---|---|---|---|
Reductive Amination | NaBH₃CN, MeOH, 25°C, 12h | 60-75% | Moderate (up to 70% de) |
N-Alkylation | K₂CO₃, DMF, 80°C, 6h | 45-68% | Low |
Catalytic Hydrogenation | Pd/C (10 mol%), H₂ (50 psi), EtOH, 50°C | 85-92% | High (>95% de) |
The strategic incorporation of this hybrid scaffold continues to drive innovation in drug discovery, leveraging its stereochemical complexity and multifunctional capacity to address unmet therapeutic needs.
CAS No.: 1000669-05-5
CAS No.: 155-57-7
CAS No.:
CAS No.:
CAS No.: